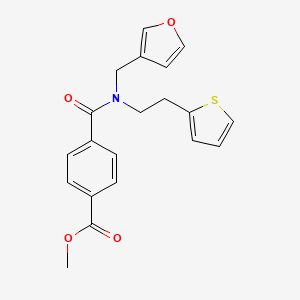

Methyl 4-((furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-((furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate, also known as MFCB, is a chemical compound with potential applications in scientific research. It is a complex molecule that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

A study detailed the synthesis of compounds through reactions involving ethyl(3-aryl-2-bromo)propanoate with 4-(furan-2-ylmethyl)thiosemicarbazones, leading to 5-(R1-benzyl)-2-(R-benzylidenehydrazono)-3-(2-furylmethyl)thiazolidin-4-ones. This process illustrates the compound's utility in generating new chemical structures with potential antimicrobial properties (В. М. Цялковский et al., 2005).

Another research focused on the bromination of methyl furan-2-carboxylate, exploring routes to furan- and thiophen-2-carboxylic acids with different substituents, providing a methodological basis for the synthesis of various esters from these acids (D. Chadwick et al., 1973).

Biological and Pharmacological Activities

A study on the preparation of benzo[b]furans with antagonistic activity against human leukotriene B4 BLT1 and/or BLT2 receptors showcases the potential pharmacological applications of furan derivatives in treating inflammatory diseases (Kumiko Ando et al., 2004).

The investigation into the Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans for the production of biobased terephthalic acid precursors illustrates the compound's role in sustainable chemistry and material science (J. Pacheco et al., 2015).

Electrochemical and Electrochromic Properties

Research on novel donor–acceptor type monomers, including ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate (ETCB), highlights the impact of introducing different acceptor groups on electrochemical and electrochromic properties, suggesting applications in smart materials and devices (Bin Hu et al., 2013).

Catalysis and Chemical Transformations

The use of a half-sandwich iron N-heterocyclic carbene complex for the C-H bond activation/borylation of furans and thiophenes represents an advance in catalysis, offering a more efficient pathway for the functionalization of these heterocycles (T. Hatanaka et al., 2010).

Synthesis of Polymeric Materials

Exploration into poly(thiophenylanilino) and poly(furanylanilino) polymers with substituted phenyl side groups for the development of novel hybrid polymers suggests applications in materials science, particularly in the design of new electroactive films (Lawrence C. Baldwin et al., 2008).

Propiedades

IUPAC Name |

methyl 4-[furan-3-ylmethyl(2-thiophen-2-ylethyl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S/c1-24-20(23)17-6-4-16(5-7-17)19(22)21(13-15-9-11-25-14-15)10-8-18-3-2-12-26-18/h2-7,9,11-12,14H,8,10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLUAMSNLLHIGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2983226.png)

![N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]but-2-ynamide](/img/structure/B2983227.png)

![5-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2983232.png)

![3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2983233.png)

![tert-Butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate](/img/structure/B2983235.png)

![Tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate](/img/structure/B2983237.png)

![N-[4-(2-oxoethyl)phenyl]acetamide](/img/structure/B2983241.png)

![N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B2983242.png)

![(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/no-structure.png)

![1-benzyl-N~5~-(3-ethylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2983246.png)